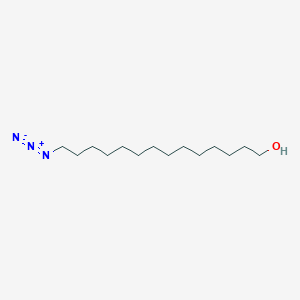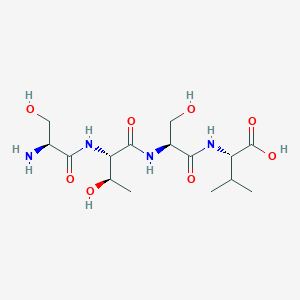
Copper--iodosilver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–iodosilver (1/1) is a compound that consists of copper and silver iodide in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper–iodosilver (1/1) can be synthesized through various methods. One common approach involves the reaction of copper iodide with silver nitrate in an aqueous solution. The reaction typically occurs under mild conditions and results in the formation of copper–iodosilver (1/1) as a precipitate. The reaction can be represented as follows:
CuI+AgNO3→Cu–AgI+NO3−
Industrial Production Methods
Industrial production of copper–iodosilver (1/1) often involves mechanochemical methods, which are advantageous due to their simplicity and efficiency. These methods typically involve grinding copper iodide and silver nitrate together in a ball mill, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper–iodosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Copper–iodosilver (1/1) can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve halogen exchange reactions, where iodide ions are replaced by other halides such as chloride or bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can produce copper(II) nitrate and silver iodide, while reduction with hydrogen gas can yield elemental copper and silver .
Wissenschaftliche Forschungsanwendungen
Copper–iodosilver (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Wirkmechanismus
The mechanism by which copper–iodosilver (1/1) exerts its effects involves the interaction of copper and silver ions with biological molecules. Copper ions can disrupt cellular processes by binding to proteins and enzymes, while silver ions can cause damage to bacterial cell membranes and DNA . These interactions lead to the antimicrobial properties observed in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) iodide: Similar in composition but lacks the silver component.
Silver iodide: Contains only silver and iodide, without copper.
Copper(II) iodide: Contains copper in a different oxidation state.
Uniqueness
Copper–iodosilver (1/1) is unique due to the synergistic effects of copper and silver ions, which enhance its antimicrobial properties and catalytic activity compared to compounds containing only one of these metals .
Conclusion
Copper–iodosilver (1/1) is a compound with significant potential in various fields due to its unique properties and versatile applications. Its preparation methods, chemical reactions, and mechanisms of action make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
678174-54-4 |
|---|---|
Molekularformel |
AgCuI |
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
copper;iodosilver |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1 |
InChI-Schlüssel |
VIZOGDWXRADNGO-UHFFFAOYSA-M |
Kanonische SMILES |
[Cu].[Ag]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

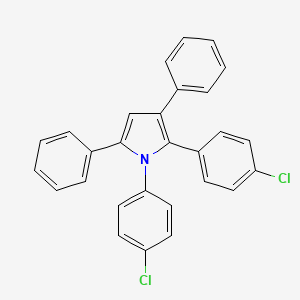
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
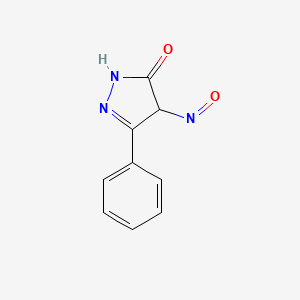

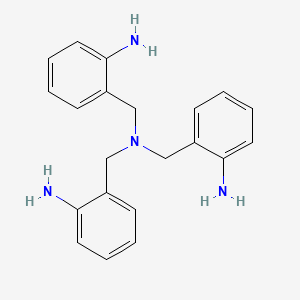
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
